N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and a trifluoromethyl-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
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Thiazole Formation: : The synthesis typically begins with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.
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Benzamide Formation: : The next step involves the introduction of the benzamide group. This can be done by reacting the thiazole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
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Final Coupling: : The final step is the coupling of the phenyl group to the thiazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide would likely involve optimization of the above steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
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Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical reactivity.
N-(4-phenyl-1,3-thiazol-2-yl)-3-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, affecting its hydrophobicity and electronic properties.
N-(4-phenyl-1,3-thiazol-2-yl)-3-chlorobenzamide: The presence of a chlorine atom can influence its reactivity and interaction with biological targets.
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for enhancing drug-like properties such as metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)13-8-4-7-12(9-13)15(23)22-16-21-14(10-24-16)11-5-2-1-3-6-11/h1-10H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCVIHYOGJMQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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